N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine
Brand Name: Vulcanchem
CAS No.: 168084-99-9
VCID: VC20415433
InChI: InChI=1S/C15H16ClNO/c1-17-10-13-3-2-4-15(9-13)18-11-12-5-7-14(16)8-6-12/h2-9,17H,10-11H2,1H3
SMILES:
Molecular Formula: C15H16ClNO
Molecular Weight: 261.74 g/mol

N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine

CAS No.: 168084-99-9

Cat. No.: VC20415433

Molecular Formula: C15H16ClNO

Molecular Weight: 261.74 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine - 168084-99-9

Specification

CAS No. 168084-99-9
Molecular Formula C15H16ClNO
Molecular Weight 261.74 g/mol
IUPAC Name 1-[3-[(4-chlorophenyl)methoxy]phenyl]-N-methylmethanamine
Standard InChI InChI=1S/C15H16ClNO/c1-17-10-13-3-2-4-15(9-13)18-11-12-5-7-14(16)8-6-12/h2-9,17H,10-11H2,1H3
Standard InChI Key KDCREKOPMHAQDB-UHFFFAOYSA-N
Canonical SMILES CNCC1=CC(=CC=C1)OCC2=CC=C(C=C2)Cl

Introduction

N-{3-[(4-Chlorobenzyl)oxy]benzyl}-N-methylamine is an organic compound with the molecular formula C15H16ClNOC_{15}H_{16}ClNO and a molecular weight of 261.74 g/mol. It features a benzylamine core substituted with a 4-chlorobenzyl group and an ether linkage. This compound belongs to the class of aromatic amines, which are widely studied for their diverse applications in medicinal chemistry, material science, and organic synthesis.

Structural Characteristics

  • Chemical Structure: The compound consists of a benzene ring substituted at the 3-position with a (4-chlorobenzyl)oxy group and at the nitrogen atom with a methyl group.

  • Key Functional Groups:

    • Ether linkage (-O-) connecting the benzene and 4-chlorobenzyl groups.

    • Secondary amine (-NH-) functionalized with a methyl group.

    • A chlorine atom attached to the para position of the benzyl ring.

PropertyDetails
Molecular FormulaC15H16ClNOC_{15}H_{16}ClNO
Molecular Weight261.74 g/mol
Functional GroupsEther, Secondary Amine, Chlorobenzene

Synthesis

The synthesis of N-{3-[(4-Chlorobenzyl)oxy]benzyl}-N-methylamine typically involves:

  • Starting Materials:

    • 4-Chlorobenzyl alcohol.

    • A benzaldehyde derivative.

    • Methylamine or its derivatives.

  • Reaction Pathway:

    • Formation of an ether bond via nucleophilic substitution between the hydroxyl group of 4-chlorobenzyl alcohol and a suitable benzaldehyde derivative.

    • Subsequent reductive alkylation using methylamine to introduce the secondary amine functionality.

The reaction conditions are optimized to ensure high yield and purity, often involving catalysts or reagents like potassium carbonate or palladium-based systems.

Applications

This compound is primarily studied for its potential applications in:

  • Pharmaceutical Chemistry:

    • Aromatic amines like this compound are often explored as intermediates in drug discovery due to their biological activity.

    • Potential roles include anti-inflammatory or antimicrobial agents, although specific bioactivity data for this compound are not yet widely available.

  • Material Science:

    • Its aromatic nature makes it useful in synthesizing polymers or advanced materials requiring electron-rich aromatic systems.

Analytical Data

To confirm the structure and purity of N-{3-[(4-Chlorobenzyl)oxy]benzyl}-N-methylamine, standard analytical techniques are employed:

TechniquePurpose
NMR SpectroscopyIdentifies proton (1H^1H) and carbon (13C^13C) environments in the molecule.
Mass Spectrometry (MS)Confirms molecular weight (261.74 g/mol).
IR SpectroscopyDetects functional groups like ether (C-O stretch) and amine (N-H stretch).

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